molecular formula C14H26N2O4 B1426195 Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate CAS No. 294180-26-0

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate

Cat. No.: B1426195
CAS No.: 294180-26-0
M. Wt: 286.37 g/mol
InChI Key: JJXOONYNOVPAIU-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate, with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol, is a chemical building block of significant value in synthetic and medicinal chemistry . This compound features a piperidine ring where the amino group is protected by a tert-butoxycarbonyl (Boc) group, a standard and crucial strategy in multi-step organic synthesis to ensure regioselectivity . The ester functional group enhances the molecule's reactivity, making it a versatile precursor for further transformations. Its primary research application is serving as a key chiral intermediate in the facile synthesis of more complex N-(aminocycloalkylene)amino acid derivatives and dipeptides, which are important in the development of potential pharmaceuticals and peptide nucleic acids (PNAs) . Researchers utilize this Boc-protected aminopiperidine derivative to introduce a conformationally restricted, chiral amino acid moiety into target molecules, which can be critical for studying biological activity and creating novel drug candidates . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-5-8-16(9-6-11)10-7-12(17)19-4/h11H,5-10H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXOONYNOVPAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Aminopiperidine Alkylation

  • Starting Materials : 4-(tert-butoxycarbonylamino)piperidine and methyl 3-bromopropanoate or related alkyl halides.
  • Reaction Conditions : Typically conducted in dichloromethane (DCM) at room temperature or slightly below (e.g., −50 °C) to control reactivity and selectivity.
  • Base Used : Triethylamine (TEA) or potassium carbonate (K2CO3) serves as a base to neutralize the hydrogen halide formed during alkylation.
  • Reaction Time : Ranges from several hours (e.g., 13 hours) to overnight to ensure complete conversion.
  • Yields : Reported yields for similar compounds are in the range of 74% to 84%, indicating good efficiency of the method.

Spectroscopic Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy : Characteristic absorption bands at ~1728 cm⁻¹ (ester carbonyl) and ~1681 cm⁻¹ (Boc carbonyl) confirm the presence of both ester and Boc groups.
  • Nuclear Magnetic Resonance (NMR) :
    • ^1H NMR and ^13C NMR show signals corresponding to the piperidine ring carbons and the ester moiety.
    • Long-range ^1H–^13C HMBC experiments confirm the connectivity between the piperidine nitrogen and the propanoate ester.
  • Mass Spectrometry : High-resolution mass spectrometry confirms the molecular weight and purity of the compound.

Detailed Reaction Scheme and Conditions (Based on Literature Data)

Step Reagents/Conditions Description Yield (%) Notes
1 4-(tert-butoxycarbonylamino)piperidine + methyl 3-bromopropanoate, TEA, DCM, −50 °C to RT Nucleophilic substitution at piperidine nitrogen 74–84 Lower temperature favors mono-alkylation; TEA neutralizes HBr
2 Purification via chromatography Isolation of pure this compound Removes dialkylated byproducts

Alternative Synthetic Routes and Related Piperidine Preparations

While the direct alkylation method is the most straightforward, alternative synthetic approaches to piperidine derivatives include:

  • Radical Rearrangement of Aziridines : Using tri-n-butyltin hydride and AIBN to convert aziridines into piperidines, which can then be functionalized further. This method is more complex and less direct for the target compound but useful for related piperidine scaffolds.
  • Palladium-Catalyzed Allylic Amination : Sequential allylic amination and Michael addition reactions can build substituted piperidines, though this is more applicable to complex piperidine derivatives rather than simple Boc-protected amino esters.

These methods are less commonly used for the specific preparation of this compound but provide valuable synthetic alternatives for related compounds.

Summary Table of Preparation Method Features

Feature Description
Starting Materials Boc-protected aminopiperidine, methyl 3-bromopropanoate
Reaction Solvent Dichloromethane (DCM)
Base Triethylamine (TEA) or potassium carbonate
Temperature −50 °C to room temperature
Reaction Time Approximately 13 hours or overnight
Yield 74–84%
Side Reactions Possible N,N-dialkylation
Purification Chromatography
Characterization Techniques IR, ^1H/^13C/^15N NMR, HRMS

Research Findings and Practical Considerations

  • The reaction is sensitive to temperature and base choice to minimize side products.
  • Spectroscopic data provide reliable confirmation of product structure and purity.
  • The Boc protecting group remains intact under the reaction conditions, allowing further synthetic transformations.
  • The method is scalable and has been reported with consistent yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Preparation Methods

The synthesis of Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate typically involves:

  • Reaction of tert-butyl carbamate with piperidine .
  • Esterification with methyl acrylate , often employing bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

This multi-step process allows for the selective protection and deprotection of functional groups, ensuring high purity and yield.

Reaction Conditions

Common reaction conditions include controlled temperatures and solvents such as dichloromethane or ethanol, which are crucial for optimizing yields in synthetic pathways.

Chemistry

  • Building Block for Complex Organic Synthesis : this compound serves as a fundamental scaffold in the construction of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it an essential intermediate in organic synthesis.

Biology

  • Enzyme-Substrate Interaction Studies : The compound is utilized in research focusing on enzyme kinetics and substrate specificity. Its piperidine moiety can mimic biological substrates, aiding in understanding enzyme mechanisms.

Medicine

  • Pharmaceutical Development : this compound is explored as a precursor in synthesizing pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity or selectivity toward specific targets.

Industry

  • Specialty Chemicals Production : The compound finds applications in producing specialty chemicals used in various industrial processes, leveraging its reactivity and stability.

Recent studies have highlighted the potential biological activities of this compound:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary studies show promise in neuroprotection, indicating that modifications to this scaffold could lead to novel therapeutic agents for neurodegenerative diseases.

These findings underscore the importance of this compound in medicinal chemistry and its potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate involves its ability to act as a substrate or intermediate in various chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for amines, allowing selective reactions to occur at other functional sites. This enables the compound to participate in complex synthetic pathways, targeting specific molecular structures and pathways .

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound is compared below with analogs differing in ester groups, substitution patterns, and stereochemistry.

Compound Name Key Features Molecular Weight (g/mol) Key Properties
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate Boc-protected 4-amino piperidine; methyl ester propanoate chain. ~300 (estimated) High synthetic yield (97% in analogous ethyl ester synthesis ); moderate polarity.
Ethyl 3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoate Ethyl ester instead of methyl; identical Boc-protected piperidine. 314.4 Slower hydrolysis kinetics due to ethyl ester; similar Boc stability.
Methyl (2R)-2-[(3R)-3-[(tert-butoxycarbonyl)amino]piperidin-1-yl]propanoate Boc group at 3-position; stereochemistry (2R,3R). ~300 Chiral centers influence receptor binding; distinct spatial conformation.
2-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]acetate Acetate ester; Boc on piperidine-2-position. 243.3 Smaller ester group; altered solubility and metabolic stability.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Phenyl substituent; carboxylic acid instead of ester. 305.37 Higher polarity due to carboxylic acid; potential for salt formation.

Biological Activity

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate, also known by its CAS number 1286265-08-4, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O5. The compound features a piperidine ring, which is a common motif in many bioactive compounds, contributing to its pharmacological properties. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing the compound's stability during synthesis and storage.

Anticonvulsant Activity

Research has indicated that compounds containing piperidine moieties often exhibit anticonvulsant properties. For instance, derivatives of piperidine have been shown to inhibit excitatory amino acid transporters (EAATs), which play a crucial role in neurotransmission and are implicated in various neurological disorders . The specific activity of this compound in this context remains to be fully elucidated but aligns with the observed effects of similar compounds.

Cytotoxicity and Antiproliferative Effects

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications in the piperidine structure can significantly influence the antiproliferative activity. For example, compounds with specific substituents on the piperidine ring have shown enhanced activity against cancer cells, suggesting that the SAR is critical for optimizing therapeutic effects .

Structure-Activity Relationship (SAR)

The SAR analysis for this compound indicates that:

  • Piperidine Ring : The presence of a piperidine ring is essential for biological activity, as it contributes to binding interactions with biological targets.
  • Boc Group : The Boc protection enhances solubility and stability, allowing for better pharmacokinetic profiles.
  • Propanoate Moiety : This group may influence lipophilicity and permeability across cellular membranes, impacting bioavailability.

Study on Anticancer Activity

In a study assessing various piperidine derivatives, this compound was tested against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The results showed that modifications in the side chains significantly affected cytotoxicity levels. Compounds with electron-withdrawing groups exhibited enhanced activity due to increased interaction with cellular targets involved in proliferation pathways .

Neuroprotective Potential

Another area of research focuses on the neuroprotective potential of this compound class. Preliminary findings suggest that compounds similar to this compound may protect neurons from excitotoxic damage by modulating neurotransmitter levels through EAAT inhibition . This potential indicates a dual role in both neuroprotection and seizure control.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate, and what critical steps ensure high yield?

The synthesis typically involves multi-step protocols, including:

  • Amine Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperidine amine, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Coupling Reactions : Propanoate ester formation via nucleophilic substitution or amide coupling. For example, methyl propanoate derivatives are synthesized using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .
    Key Considerations : Strict temperature control (reflux conditions), inert atmosphere (N₂/Ar), and moisture avoidance are critical to prevent Boc-group cleavage .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine/ester functionalities .
    • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .
  • Methodological Tip : Use internal standards (e.g., trimethylsilyl propionic acid for NMR) and spiked samples to resolve overlapping peaks .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Peptide Synthesis : The Boc group protects amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection with TFA (trifluoroacetic acid) .
  • Intermediate for Bioactive Molecules : Used to prepare piperidine-containing drug candidates, such as kinase inhibitors or GPCR modulators, due to its conformational flexibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling step of this compound?

  • Catalyst Screening : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to improve coupling efficiency .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane (DCM) to balance reactivity and solubility .
  • Temperature Gradients : Perform reactions at 0–5°C to minimize side reactions (e.g., ester hydrolysis) .
    Data-Driven Approach : Use Design of Experiments (DoE) to statistically evaluate factors like solvent polarity, catalyst loading, and temperature .

Q. How do stereochemical variations (e.g., chiral centers) impact the biological activity of derivatives?

  • Case Study : The (R)- and (S)-enantiomers of tert-butyl piperidine carboxylates show divergent receptor-binding affinities. For example, fluorophenyl derivatives exhibit enhanced activity in enantiomer-specific assays .
  • Methodology :
    • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA/IB) .
    • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes and rationalize activity differences .

Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?

  • Comparative Analysis : Evaluate analogs with substitutions (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to identify structure-activity relationships (SAR). For example, fluorinated analogs often show improved solubility and membrane permeability .
  • Experimental Validation : Replicate assays under standardized conditions (e.g., fixed pH, serum-free media) to minimize variability .
  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify susceptibility to hydrolysis (ester/Boc groups). LC-MS monitors degradation products (e.g., free amines or carboxylic acids) .
  • Storage Solutions :
    • Lyophilization : Store as a lyophilized powder under argon at -20°C .
    • Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .

Q. How can computational tools guide the design of derivatives with enhanced pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or QikProp to forecast solubility, logP, and CYP450 interactions .
  • Quantum Mechanics (QM) : Calculate electron density maps to optimize steric/electronic effects at the piperidine nitrogen .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) simulate membrane permeation and target binding kinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate

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